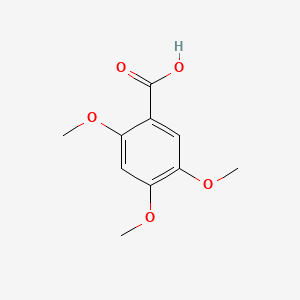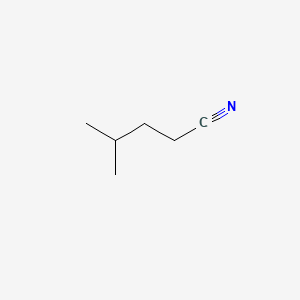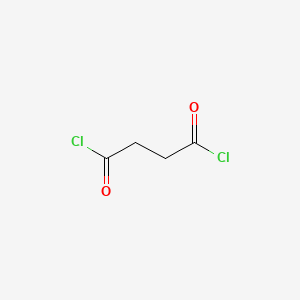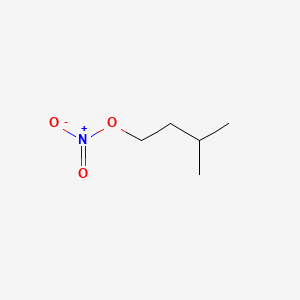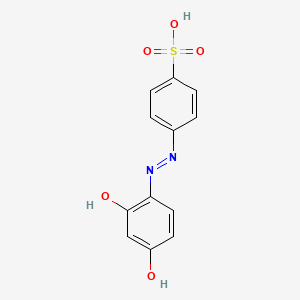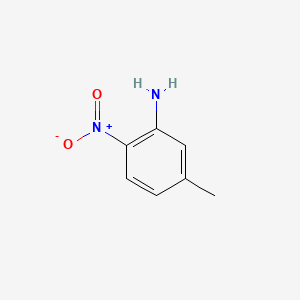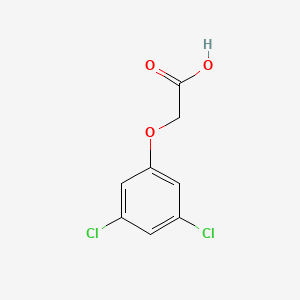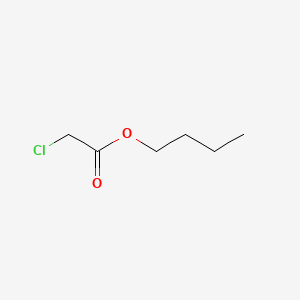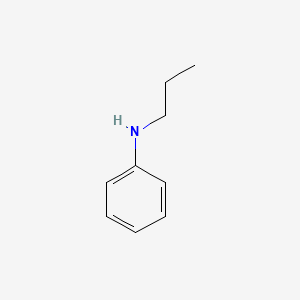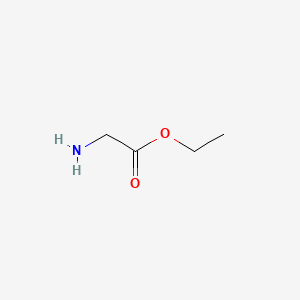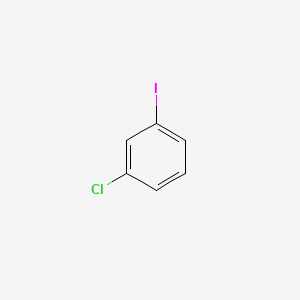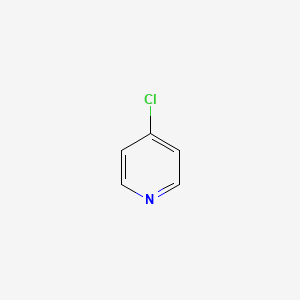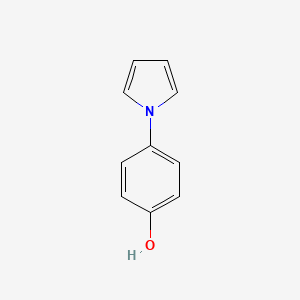
4-(1H-Pyrrol-1-yl)phenol
Vue d'ensemble
Description
“4-(1H-Pyrrol-1-yl)phenol” is a chemical compound with the empirical formula C10H9NO . It has a molecular weight of 159.18 g/mol . The compound appears as a light yellow to beige crystalline powder .
Synthesis Analysis
The compound can be synthesized through oxidative polycondensation of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol in an aqueous alkaline medium using NaOCl (30%) as an oxidant . Another method involves the reaction of 1,4-bis[(2-oxopropyl)amino]benzene with arene diazonium salts .
Molecular Structure Analysis
The molecular structure of “4-(1H-Pyrrol-1-yl)phenol” is represented by the SMILES string Oc1ccc(cc1)-n2cccc2 . The InChI representation is InChI=1S/C10H9NO/c12-10-5-3-9(cc1)-11-7-1-2-8-11/h1-8,12H .
Physical And Chemical Properties Analysis
“4-(1H-Pyrrol-1-yl)phenol” has a melting point of 119-122 °C . It has a topological polar surface area of 25.2 Ų, suggesting that it may have some degree of polarity .
Applications De Recherche Scientifique
Synthesis of Polysubstituted Pyrrole Derivatives
- Summary of Application : 4-(1H-Pyrrol-1-yl)phenol is used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives have shown potential as potent anticancer agents .
- Methods of Application : The compound is prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
- Results or Outcomes : The antibacterial activity of some of the products was determined . Pyrroles show many types of biological activity, for example, in vitro antibacterial activity of novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues .
Key Component in Medicinal Hetero-aromatics
- Summary of Application : Pyrrole, which is a component of 4-(1H-Pyrrol-1-yl)phenol, is a resourceful small molecule in key medicinal hetero-aromatics . It is considered a potential source of biologically active compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Synthesis of Pyrrole Benzoates
- Summary of Application : 4-(1H-Pyrrol-1-yl)phenol is used in the synthesis of pyrrole benzoates . These compounds have shown potential as antibacterial and antitubercular agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesized compounds were screened for their antibacterial and antitubercular activities .
Pharmacokinetics and Medicinal Chemistry
- Summary of Application : 4-(1H-Pyrrol-1-yl)phenol is studied for its physicochemical properties, pharmacokinetics, lipophilicity, druglikeness, and water solubility .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The results or outcomes are not detailed in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRBBYUGRMSIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177916 | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)phenol | |
CAS RN |
23351-09-9 | |
| Record name | 4-(1H-Pyrrol-1-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(1H-Pyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1H-pyrrol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



